
A 839977
描述
A 839977 is a synthetic organic compound known for its selective antagonistic activity against the P2X7 receptor. This receptor is a type of purinergic receptor that plays a crucial role in various physiological and pathological processes, including inflammation and pain. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain .
准备方法
A 839977 的合成涉及多个步骤,从核心结构 1-(2,3-二氯苯基)-N-[2-(吡啶-2-基氧基)苄基]-1H-四唑-5-胺的制备开始。合成路线通常包括以下步骤:
四唑环的形成: 这是通过使 2,3-二氯苄胺与叠氮化钠和原甲酸三乙酯反应来实现的。
化学反应分析
A 839977 经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,导致形成各种氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种催化剂。由这些反应形成的主要产物取决于所用条件和试剂。
科学研究应用
Pain Management
A-839977 has been extensively studied for its antinociceptive effects in animal models of inflammatory pain. Notable findings include:
- Anti-Hyperalgesia : In models using complete Freund's adjuvant (CFA), A-839977 demonstrated robust antihyperalgesia with an effective dose (ED50) ranging from 40 to 100 μmol/kg . Its efficacy was significantly diminished in IL-1αβ knockout mice, indicating that its analgesic effects are mediated through the inhibition of IL-1β release .
- Neuropathic Pain : Research indicates that A-839977 may also alleviate neuropathic pain by modulating P2X7 receptor activity. Studies have shown that selective antagonists can reduce pain behaviors in models of neuropathy .
Inflammation Reduction
The compound's role in reducing inflammation is supported by studies demonstrating its effectiveness in various models:
- Cytokine Release : A-839977 inhibits ATP-induced YO-PRO uptake and IL-1β release from human THP-1 cells, underscoring its potential as an anti-inflammatory agent .
- Mast Cell Activation : Research has shown that A-839977 can prevent ATP-mediated activation of mast cells, which are involved in inflammatory processes associated with conditions like migraines. This suggests a broader application in managing allergic and inflammatory diseases .
Case Studies
Study | Model | Findings |
---|---|---|
Honore et al., 2009 | CFA-induced inflammatory pain | Demonstrated robust antihyperalgesia with A-839977; effects absent in IL-1αβ knockout mice. |
Friedle et al., 2010 | Neuropathic pain model | Highlighted the potential for A-839977 to reduce central nervous system inflammation. |
Wennan et al., 2020 | Retinal pigmented epithelial cells | Showed polarized cytokine release dependent on calcium influx mediated by P2X7 receptors inhibited by A-839977. |
作用机制
A 839977 通过选择性阻断 P2X7 受体发挥作用。这种受体是一种配体门控离子通道,当被细胞外三磷酸腺苷 (ATP) 激活时,允许钙离子流入细胞。通过抑制这种受体,this compound 阻止了钙离子流入,从而减少了参与炎症和疼痛的下游信号通路。 该化合物对受体的拮抗作用是通过其与受体的结合来介导的,该结合阻止了 ATP 结合位点并阻止了受体的激活 .
相似化合物的比较
A 839977 在作为 P2X7 受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:
JNJ-42253432: 另一种具有中枢神经系统渗透能力的 P2X7 受体拮抗剂。
GW791343 三盐酸盐: P2X7 受体的非竞争性变构调节剂。
米诺膦酸: 一种具有抗癌活性的 P2X2/3 受体拮抗剂
与这些化合物相比,this compound 的特点是它专门针对 P2X7 受体,并在动物模型中有效地减少了炎症性和神经性疼痛 .
生物活性
A 839977 is a selective antagonist of the P2X7 receptor, a subtype of purinergic receptors involved in various physiological and pathological processes, including pain perception and inflammation. This compound has garnered significant attention for its potential therapeutic applications in managing chronic pain and inflammatory conditions.
This compound is characterized by its ability to inhibit the P2X7 receptor-mediated calcium influx, which is crucial for various cellular responses. The compound's chemical structure enables it to effectively block receptor activity, leading to significant biological effects. The following table summarizes the IC50 values of this compound against different species' P2X7 receptors:
Species | IC50 Value (nM) |
---|---|
Human | 20 |
Rat | 42 |
Mouse | 150 |
These values indicate that this compound exhibits a higher potency in humans compared to rats and mice, making it a valuable tool for studying P2X7 receptor functions across different biological contexts .
Antihyperalgesic Effects
This compound has demonstrated significant antihyperalgesic effects in various animal models of pain. In studies involving the complete Freund's adjuvant (CFA) model of inflammatory pain, this compound reduced thermal hyperalgesia with an effective dose (ED50) of approximately 40 µmol/kg when administered intraperitoneally . Notably, the antihyperalgesic effects were absent in IL-1αβ knockout mice, suggesting that the compound's action may be mediated through the inhibition of interleukin-1 beta release from activated macrophages and microglia .
Inhibition of Cytokine Release
The role of this compound extends beyond pain management; it also inhibits the release of pro-inflammatory cytokines. In vitro studies have shown that this compound blocks BzATP-induced YO-PRO dye uptake and IL-1 beta release from THP-1 cells, with IC50 values of 6.6 nM and 37 nM, respectively . This inhibition is critical as IL-1 beta plays a pivotal role in mediating inflammatory responses.
Case Studies and Research Findings
Several studies have explored the implications of this compound in different pathological conditions:
- Chronic Pain Models : Research indicates that this compound effectively reduces pain responses associated with both inflammatory and neuropathic pain. Its selective antagonism of the P2X7 receptor allows for targeted therapeutic strategies without significant off-target effects .
- Neurodegenerative Diseases : P2X7 receptors are implicated in neuroinflammation associated with neurodegenerative diseases. Antagonists like this compound have shown neuroprotective properties in animal models of Alzheimer's disease, suggesting their potential utility in treating neurodegenerative conditions characterized by inflammation and neuronal damage .
- Cancer Pain Management : A study indicated that this compound could serve as an analgesic tool in models of cancer-induced bone pain, highlighting its versatility as a therapeutic agent beyond traditional pain management .
常见问题
Basic Research Questions
Q. What is the primary pharmacological mechanism of A 839977 in modulating P2X7 receptor activity, and how does this mechanism influence experimental design in neuroinflammatory studies?
this compound selectively inhibits P2X7 receptors by blocking BzATP-evoked calcium influx (IC₅₀ = 20 nM for human, 42 nM for rat, 150 nM for mouse receptors) . Researchers must account for species-specific receptor sensitivity when designing cross-species studies. For reproducible results, validate receptor expression levels in cell lines (e.g., THP-1 macrophages) and use calcium-sensitive dyes (e.g., Fluo-4) to quantify inhibition efficacy .
Q. Which standardized in vitro protocols are recommended for assessing this compound's efficacy in blocking BzATP-induced calcium influx, and what are the critical parameters to control for reproducibility?
- Protocol : Differentiate THP-1 cells with PMA, pre-treat with this compound (50 nM, 1 hr), then stimulate with BzATP (100 µM). Measure calcium flux via fluorimetry .
- Critical parameters :
- Maintain consistent cell passage numbers to avoid phenotypic drift.
- Standardize BzATP concentrations to prevent receptor desensitization.
- Include YO-PRO-1 uptake assays to confirm P2X7 pore formation .
Q. What animal models are most appropriate for studying this compound's anti-nociceptive effects, and how should dosing regimens be calibrated?
this compound exhibits dose-dependent efficacy in rodent models of inflammatory pain (e.g., Complete Freund’s Adjuvant-induced thermal hyperalgesia). Administer intraperitoneally at 30–300 µmol/kg 30 minutes pre-injury. Include IL-1α/β knockout controls to confirm P2X7-specific effects .
Advanced Research Questions
Q. How can researchers optimize dosing regimens for this compound in rodent models of inflammatory pain to balance efficacy with potential off-target effects?
- Step 1 : Conduct pharmacokinetic profiling to determine blood-brain barrier penetration and half-life.
- Step 2 : Use lower doses (e.g., 30 µmol/kg) for acute inflammation vs. higher doses (100–300 µmol/kg) for chronic neuropathic pain models .
- Step 3 : Pair behavioral assays (e.g., von Frey filament testing) with cytokine release analysis (e.g., IL-1β ELISA) to distinguish analgesic vs. anti-inflammatory effects .
Q. What analytical methodologies are most effective for reconciling contradictory data on this compound's species-specific potency variations (e.g., human vs. murine P2X7 receptors)?
- Approach :
- Use recombinant receptor systems to isolate species-specific responses.
- Apply Schild regression analysis to compare antagonist affinity (pA₂ values) across species .
Q. How should researchers design control experiments to differentiate between P2X7-mediated effects and potential TRPV1 channel interactions when using this compound in complex pain models?
- Methodology :
- Co-administer this compound with TRPV1 antagonists (e.g., capsazepine) in wild-type vs. P2X7-knockout mice.
- Use RNAi to silence TRPV1 in dorsal root ganglion neurons and assess residual this compound activity .
Q. Data Contradiction & Validation
Q. What strategies resolve discrepancies between in vitro IC₅₀ values and in vivo efficacy thresholds for this compound?
Q. How can researchers validate this compound's specificity for P2X7 in systems with overlapping purinergic signaling (e.g., P2X4 or P2Y receptors)?
- Validation workflow :
Test this compound against HEK293 cells expressing P2X4, P2Y₁, or P2Y₂ receptors.
Compare calcium flux inhibition (<10% indicates selectivity).
Confirm via radioligand binding assays (Kᵢ > 1 µM for non-target receptors) .
Q. Methodological Integration
Q. What computational approaches complement experimental studies of this compound's receptor binding dynamics?
- Molecular docking : Use P2X7 cryo-EM structures (PDB: 6U9V) to model this compound’s interaction with the extracellular ATP-binding pocket.
- MD simulations : Predict residence time and allosteric effects of the dichlorophenyl moiety .
Q. How should longitudinal studies be structured to assess this compound's long-term effects on renal fibrosis without confounding compensatory mechanisms?
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。